molecular formula C13H22O2 B076461 12-Tridecynoic acid CAS No. 14502-46-6

12-Tridecynoic acid

Cat. No. B076461
CAS RN: 14502-46-6
M. Wt: 210.31 g/mol
InChI Key: HWIFJCZFXIICIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 12-Oxophytodienoic acid and its derivatives showcases the complexity and the innovative approaches in chemical synthesis. For instance, Crombie and Mistry (1991) demonstrated the synthesis of 12-Oxophytodienoic acid and its enzymatic degradation products, highlighting techniques like iodolactonisation, tributyltin hydride reduction, and the use of cyclopent-3-ene-1,2-diacetic acid derived from the Cope rearrangement as key steps in the synthesis process (Crombie & Mistry, 1991).

Molecular Structure Analysis

Investigations into molecular structures, such as the work by Rodríguez et al. (2002), focus on the stereochemical aspects of molecular transformations. For example, the conversion of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid involved in moth pheromone biosynthesis provides insights into the stereochemical complexity and specificity of enzymatic reactions (Rodríguez et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds can be explored through various synthetic and analytical techniques. For example, the acid-catalyzed [2 + 2 + 2] cycloaddition involving cyanamides and ynamides by Dubovtsev et al. (2021) demonstrates a regioselective approach to synthesizing triaminopyrimidines, reflecting the compound's versatile chemical reactivity (Dubovtsev et al., 2021).

Physical Properties Analysis

The physical properties of chemical compounds like 12-Tridecynoic acid and its derivatives are critical for understanding their behavior in various environments and applications. These properties can include melting points, boiling points, solubility, and stability under different conditions. However, specific studies focusing on the physical properties of 12-Tridecynoic acid were not identified in the current literature review.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to undergo specific chemical transformations, are essential for comprehending the potential applications and behavior of 12-Tridecynoic acid. The synthesis and reactivity studies, such as those by Gassman et al. (1979) on highly strained inside-outside bicycloalkane derivatives, offer insights into the compound's chemical properties and potential for creating novel molecular structures (Gassman et al., 1979).

Scientific Research Applications

  • Biological Activities of Triterpenoids :

    • Oleanolic acid and ursolic acid are triterpenoids found in many plants and medicinal herbs. They have been studied for their anti-inflammatory, hepatoprotective, gastroprotective, anti-ulcer, anti-HIV, cardiovascular, hypolipidemic, antiatherosclerotic, and immunoregulatory effects. Notably, they show anti-tumor and chemopreventive activity, acting at various stages of tumor development (Liu, 2005).
  • Synthesis and Applications :

    • Research on the synthesis of acetylenic fatty acids, including 12-Tridecynoic acid, and their esters, has shown that these compounds exhibit inhibitory effects on plant growth and possess antifungal activity. The biological activity of these compounds varies with the number of carbon atoms in the acetylenic chain (Nakatani et al., 1986).
  • Pharmacological Research :

    • Triterpenoids like oleanolic acid have been the focus of over 700 research articles, indicating significant interest in their pharmacological applications. This includes the development of water-soluble derivatives and studies on their beneficial effects and potential clinical use in diseases like cancer (Liu, 2005).
  • Chemoprotective Compounds :

    • Ursolic acid and oleanolic acid are known for their anti-tumor and chemopreventive activity, inhibiting angiogenesis, invasion of tumor cells, and metastasis. Their mechanisms, however, are not fully understood (Ovesná et al., 2004).
  • Antimicrobial and Anti-inflammatory Activity :

    • Certain triterpenoids isolated from Combretum imberbe, including oleanolic acid derivatives, have shown strong antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, supporting their ethnomedicinal use (Angeh et al., 2007).

properties

IUPAC Name

tridec-12-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h1H,3-12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIFJCZFXIICIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364475
Record name 12-Tridecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Tridecynoic acid

CAS RN

14502-46-6
Record name 12-Tridecynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14502-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Tridecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
M Krishnaveni, M Kalaivani, CR Banu… - Research Journal of …, 2015 - indianjournals.com
… ether, 12-Tridecynoic acid, methyl ester, Phenol, 3,4-dimethoxy-, 4-Acetoxy-3-methoxystyrene, Benzoic acid, 4-methyl-2trimethylsilyloxy-, trimethylsilyl ester, 12-Tridecynoic acid, methyl …
Number of citations: 9 www.indianjournals.com
MP Carreón, G Burillo, L Fomina, T Ogawa - Polymer journal, 1998 - nature.com
… 13-Phenyl-10, 12-tridecynoic acid did not give a stable isotherm, and the structure appeared not proper for topochemical polymerization of the diacetylenic group, but substitution on the …
Number of citations: 9 www.nature.com
K Dhivya, G Vengateswari, M Arunthirumeni… - … and molecular plant …, 2018 - Elsevier
Chemical insecticides are largely used for the control of agricultural pests, in spite of harmful effects on non-target organisms and their persistence in the environment. Alternative pest …
Number of citations: 31 www.sciencedirect.com
S Tamil Selvi, S Jamuna, S Thekan… - J Ayurvedic Herb Med …, 2017 - ayurvedjournal.com
The present study was designed at to ascertain the plausible bioactive compounds of the aerial methanolic extract of Barleria buxifolia via GC-MS analysis which is used as a …
Number of citations: 12 www.ayurvedjournal.com
SC Epstein, AR Huff, ES Winesett… - Nature …, 2019 - nature.com
… EcACP was acylated with 4-pentynoic acid (a C 5 substrate) and 12-tridecynoic acid (a C 13 substrate). Previous crystallography and NMR studies of acyl EcACPs suggested that …
Number of citations: 16 www.nature.com
K Janani, T Ananthi - Research Journal of Pharmacy and …, 2017 - indianjournals.com
Millingtonia hortensis Lf (Bignoniaceae) a native deciduous tree and is often cultivated as an ornamental tree in yards, garedens and avenues. The aim of the study to analyse bioactive …
Number of citations: 4 www.indianjournals.com
WY Zhang, HZ Zhang - 2009 3rd International Conference on …, 2009 - ieeexplore.ieee.org
To determination organic compounds in landfill leachates,the landfill leachates were extracted with a PT-C 18 column and the extraction liquid were analyzed with a gas chromatograph …
Number of citations: 1 ieeexplore.ieee.org
S Joghee, SP Kalarikkal, GM Sundaram… - Journal of …, 2021 - Elsevier
… ethyl), phenol 2,5-bis (1,1-dimethyl ethyl), dodecane 5,8-diethyl-, 1-Tetradecanol, 1,2-benzenedicarboxylic acid diisooctyl ester, Hexadecanoic acid methyl ester, 12-Tridecynoic acid …
Number of citations: 7 www.sciencedirect.com
A Singh, JM Schnur - Synthetic Communications, 1986 - Taylor & Francis
… typically the 12-tridecynoic acid …
Number of citations: 61 www.tandfonline.com
WL Olsen, M Schaechter, HG Khorana - Journal of Bacteriology, 1979 - Am Soc Microbiol
… Only 13-phenyl-13:0 and 13-phenyl-12-tridecynoic acid supported growth of isolated colonies on agar plates. A shorter-chain fatty acid with a terminal phenyl group, 11-phenyl-11:0, did …
Number of citations: 7 journals.asm.org

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